molecular formula C10H7N3O4 B12115145 (5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione

(5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione

Cat. No.: B12115145
M. Wt: 233.18 g/mol
InChI Key: UXLLZDWZJYMJKG-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione typically involves the condensation reaction between 3-nitrobenzaldehyde and imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration, halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Nitro-substituted or halogen-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules. Its derivatives can serve as ligands in coordination chemistry.

Biology

In biological research, the compound and its derivatives are studied for their potential antimicrobial and anticancer activities.

Medicine

The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazolidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione
  • (5Z)-5-(2-nitrobenzylidene)imidazolidine-2,4-dione
  • (5Z)-5-(3-chlorobenzylidene)imidazolidine-2,4-dione

Uniqueness

(5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione is unique due to the position of the nitro group on the benzylidene ring, which can influence its reactivity and biological activity. The specific electronic and steric effects imparted by the nitro group at the 3-position can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7N3O4/c14-9-8(11-10(15)12-9)5-6-2-1-3-7(4-6)13(16)17/h1-5H,(H2,11,12,14,15)/b8-5-

InChI Key

UXLLZDWZJYMJKG-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2

Origin of Product

United States

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